1-Boc-4-iodo-2,3-dihydro-1H-indole
Description
Significance of Indoline (B122111) Scaffolds in Synthetic Organic Chemistry
The indoline scaffold, a reduced form of the indole (B1671886) ring system, is a "privileged structure" in medicinal chemistry and drug discovery. nih.gov This bicyclic nitrogen-containing heterocycle is a core component of numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide array of biological activities. researchgate.netmdpi.comnih.gov The structural rigidity and three-dimensional nature of the indoline framework make it an attractive scaffold for the design of molecules that can interact with high specificity with biological targets such as enzymes and receptors. mdpi.com
The significance of indoline and its parent, indole, is underscored by their presence in a variety of approved drugs, including antihypertensives, anticancer agents, and antivirals. nih.govresearchgate.net The ability to synthesize a diverse range of substituted indolines is therefore crucial for the development of new therapeutic agents. ijpsr.com The functionalization of the indoline core allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a versatile template in the quest for novel and more effective drugs. mdpi.com
Strategic Importance of C4-Iodinated Dihydroindoles in Chemical Transformations
The introduction of a halogen atom, particularly iodine, onto the aromatic ring of the indoline scaffold dramatically enhances its synthetic potential. Specifically, a C4-iodinated dihydroindole like 1-Boc-4-iodo-2,3-dihydro-1H-indole is a powerful intermediate for constructing more complex molecules. The carbon-iodine bond at the C4 position is relatively weak and susceptible to a variety of transition metal-catalyzed cross-coupling reactions.
This strategic placement of the iodine atom allows for the selective introduction of a wide range of functional groups at a position that can be challenging to functionalize directly. rsc.org Reactions such as the Suzuki-Miyaura (for introducing aryl or vinyl groups), Sonogashira (for alkynyl groups), Heck (for alkenes), and Buchwald-Hartwig (for nitrogen and oxygen nucleophiles) can be employed to create new carbon-carbon and carbon-heteroatom bonds. nih.gov This versatility enables the synthesis of diverse libraries of C4-substituted indolines for screening in drug discovery programs. The ability to perform these transformations highlights the importance of iodinated indoles as key building blocks in organic synthesis. scispace.com
Role of the N1-Boc Protecting Group in Synthetic Versatility and Reaction Control
The tert-butyloxycarbonyl (Boc) group attached to the nitrogen atom of the indoline ring plays a critical role in controlling the reactivity and enhancing the synthetic utility of the molecule. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its straightforward removal. bzchemicals.com
In the context of this compound, the Boc group serves several key functions:
Modulation of Reactivity: The electron-withdrawing nature of the Boc group can influence the electronic properties of the indoline ring system, affecting the reactivity of the C-I bond in cross-coupling reactions.
Prevention of Side Reactions: The Boc group protects the nitrogen atom from participating in unwanted side reactions, such as N-alkylation or N-arylation, during synthetic transformations targeting other parts of the molecule. sciencemadness.org
Directing Group: In certain reactions, the Boc group can act as a directing group, influencing the regioselectivity of further functionalization on the aromatic ring. nih.gov
Facile Removal: The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) or through thermal cleavage, which are often compatible with a variety of other functional groups present in the molecule. rsc.orgtandfonline.com This ease of deprotection allows for the subsequent functionalization of the nitrogen atom if desired.
The presence of the Boc group thus provides a level of control and versatility that is essential for complex, multi-step syntheses involving indoline scaffolds. nih.gov
Overview of Research Trajectories in Functionalized Indoline Chemistry
Research in the field of functionalized indoline chemistry is dynamic and multifaceted, driven by the continuous demand for new synthetic methodologies and novel bioactive compounds. nih.gov A major focus of current research is the development of efficient and site-selective methods for the direct functionalization of the indoline core. rsc.org This includes the exploration of new catalytic systems, particularly those based on transition metals, to enable the formation of diverse chemical bonds at various positions of the indoline ring. rsc.orgscispace.com
Another significant research trajectory involves the use of functionalized indolines as building blocks for the synthesis of complex natural products and pharmaceutical targets. researchgate.net The development of "green" and sustainable synthetic methods, such as those utilizing water as a solvent or employing environmentally benign catalysts, is also a growing area of interest in indole and indoline chemistry. researchgate.netscispace.com The synthesis and application of versatile intermediates like this compound are central to these research efforts, providing the tools necessary to explore new chemical space and advance the field of medicinal chemistry.
Data Tables
Table 1: Key Features of this compound
| Feature | Description | Significance in Synthesis |
| Indoline Scaffold | A bicyclic heterocyclic amine, the reduced form of indole. | A privileged structure in medicinal chemistry, forming the core of many bioactive molecules. nih.govresearchgate.net |
| C4-Iodo Group | An iodine atom attached to the 4th position of the indoline ring. | A versatile handle for transition metal-catalyzed cross-coupling reactions to introduce diverse functional groups. nih.gov |
| N1-Boc Group | A tert-butyloxycarbonyl protecting group on the nitrogen atom. | Protects the nitrogen, modulates reactivity, and can be easily removed, allowing for controlled synthetic transformations. bzchemicals.comnih.govtandfonline.com |
Table 2: Common Cross-Coupling Reactions Utilizing Aryl Iodides
| Reaction Name | Reactant | Product | Catalyst System |
| Suzuki-Miyaura | Boronic acid/ester | Biaryl | Palladium |
| Sonogashira | Terminal alkyne | Aryl alkyne | Palladium/Copper |
| Heck | Alkene | Substituted alkene | Palladium |
| Buchwald-Hartwig | Amine/Alcohol | Aryl amine/ether | Palladium |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-iodo-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNJAQBXXRWYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of 1 Boc 4 Iodo 2,3 Dihydro 1h Indole
Direct Halogenation Approaches to C4-Iodinated Dihydroindoles
Direct functionalization of the C4 position of an indole (B1671886) or dihydroindole ring presents a challenge due to the intrinsic reactivity of other positions, particularly C3 in indoles. However, strategic use of directing groups and specific reagents can achieve the desired regioselectivity.
The direct iodination of 1-Boc-2,3-dihydro-1H-indole at the C4 position requires overcoming the electronic preferences of the aromatic ring. While direct electrophilic halogenation of the indole nucleus typically occurs at the electron-rich pyrrole (B145914) ring, specifically the C3 position, C-H functionalization strategies can provide access to benzene (B151609) ring-substituted products. researchgate.net The tert-butoxycarbonyl (Boc) group on the nitrogen atom can influence the reactivity and regioselectivity of electrophilic substitution.
Research into regioselective C-H functionalization has shown that directing groups can steer catalysts to specific positions. For instance, groups installed at the C3 or N1 positions have been used to direct metallation and subsequent functionalization to various positions on the indole ring, including C4. researchgate.net While methods for direct C5 iodination of indoles have been developed under metal-free conditions, achieving C4 selectivity often necessitates a catalyst-driven approach guided by a directing group. rsc.org
Transition metal catalysis offers a powerful tool for regioselective C-H bond activation and functionalization. Rhodium(III) and Palladium(II) catalysts, in particular, have been employed for C4-selective functionalization of the indole core. researchgate.netresearchgate.net
Rhodium(III)-Catalyzed C-H Activation: A pivaloyl directing group has been used to accomplish a Rh(III)-catalyzed C4-selective C-H alkenylation of an indole. researchgate.net This strategy highlights the potential for directing-group-assisted, catalyst-mediated functionalization at the C4 position. A similar approach could conceivably be adapted for iodination by using an appropriate iodine source as the coupling partner.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-H functionalization. Strategies have been developed for the palladium-catalyzed installation of functional groups at the C4 position of indoles, often guided by a directing group. researchgate.net These methods could be applied to C4 iodination by employing an electrophilic iodine reagent in the catalytic cycle.
The general mechanism for these reactions involves the coordination of the catalyst to a directing group on the indole substrate, followed by ortho-C-H activation to form a metallacyclic intermediate. This intermediate then reacts with an iodine source to afford the C4-iodinated product.
| Catalyst System | Directing Group | Reaction Type | Potential for Iodination |
| [Cp*RhCl₂]₂ | Pivaloyl | C-H Alkenylation researchgate.net | High, by substituting alkene with an iodinating agent. |
| Palladium(II) | Ketone | C-H Acylation researchgate.net | Moderate, requires adaptation for C-I bond formation. |
Precursor-Based Synthetic Routes to 1-Boc-4-iodo-2,3-dihydro-1H-indole
These routes construct the 4-iododihydroindole skeleton from simpler, often non-heterocyclic starting materials. This approach allows for the unambiguous placement of the iodine substituent before or during the formation of the heterocyclic ring.
A robust method for preparing 4-haloindoles involves starting with readily available 2,3-dihalophenols or 2,3-dihaloanilines. researchgate.netresearchgate.netresearchgate.net This strategy builds the indole ring through a sequence of coupling and cyclization reactions.
A key sequence starting from 2,3-dihalophenols involves:
Smiles Rearrangement: The phenol is converted to an N-arylamine. This transformation can be achieved by first converting the phenol into a 2-aryloxy-2-methylpropanamide, which then undergoes a base-mediated rearrangement to form the corresponding N-aryl-2-hydroxypropionamide. researchgate.net
Sonogashira Coupling: The resulting aniline, which now contains an ortho-iodine and a meta-halogen, undergoes a palladium-catalyzed Sonogashira coupling with a terminal alkyne. researchgate.netresearchgate.net
Cyclization: The coupled product undergoes a base-mediated cyclization (e.g., using NaOH) to form the 4-haloindole ring system. researchgate.net
Once the 4-iodoindole is formed, it can be converted to the target compound, this compound, through reduction of the C2-C3 double bond and subsequent N-Boc protection.
Cyclization reactions are fundamental to forming the dihydroindole core. These can be designed to incorporate the iodine atom at the C4 position from an appropriately substituted precursor.
Reductive Cyclization: One strategy involves the reductive cyclization of indolylnitrochalcone intermediates, which can be prepared from the Michael addition of an indole to a nitrochalcone. Using a reducing agent like Fe/HCl promotes the reduction of the nitro group to an amine, which then cyclizes to form a new ring. nih.gov While this specific example builds a quinoline (B57606) ring, the principle of reductive cyclization of a substituted aniline derivative is a common strategy for forming heterocyclic systems like dihydroindoles.
Palladium-Catalyzed Annulation: Palladium-catalyzed reactions can be used to construct the indole ring via annulation. For instance, 2,3-dichloroaniline derivatives can react with terminal alkynes using a specialized palladium-phosphine catalyst. This process involves an ortho-selective Sonogashira coupling followed by cyclization to yield 4-chloroindoles. mdpi.com A similar pathway using an iodinated aniline precursor would directly yield a 4-iodoindole.
Electrophilic Cyclization: A powerful route to 3-iodoindoles involves the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes. The resulting o-(1-alkynyl)aniline intermediate is then treated with molecular iodine (I₂), which triggers an electrophilic cyclization to form the 3-iodoindole. nih.gov Adapting this methodology to start with a different aniline isomer could potentially lead to 4-iodoindole derivatives.
| Cyclization Type | Precursor Example | Key Reagents | Product Type |
| Palladium-Catalyzed Annulation | 2,3-Dichloroaniline + Terminal Alkyne | Pd catalyst, Phosphine (B1218219) Ligand | 4-Chloroindole mdpi.com |
| Electrophilic Cyclization | N,N-Dialkyl-o-iodoaniline + Terminal Alkyne | Pd/Cu catalyst, then I₂ | 3-Iodoindole nih.gov |
This approach involves synthesizing a 4-iodoindole intermediate first, followed by modification to the final target molecule. This is one of the most common pathways.
The synthesis typically proceeds in three conceptual steps:
Synthesis of a 4-Iodoindole: A substituted indole is regioselectively iodinated at the C4 position. A classic method involves the chloromercuration of an N-protected indole (e.g., N-p-toluenesulfonyl indole), which directs the functionalization to C4, followed by iododemercuration with I₂. researchgate.net
Reduction to Dihydroindole (Indoline): The C2-C3 double bond of the 4-iodoindole intermediate is reduced. This can be accomplished using various reducing agents. For example, the reduction of related oxindoles and indoles to their 2,3-dihydro counterparts has been achieved using sodium borohydride (B1222165) in the presence of iodine (which generates borane in situ) or with zinc dust in hydrochloric acid. nih.gov
N-Boc Protection: The nitrogen atom of the resulting 4-iododihydroindole is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the dihydroindole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
This stepwise approach provides reliable access to the target compound by breaking down the synthesis into manageable, high-yielding transformations of a pre-functionalized heterocyclic core.
Introduction and Management of the N1-Boc Protecting Group
Strategies for N-Protection during Synthesis
The N-protection of the indoline (B122111) nitrogen with a Boc group is typically achieved through the reaction of the parent indoline with di-tert-butyl dicarbonate (Boc₂O). This transformation is generally carried out in the presence of a base to facilitate the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the Boc anhydride.
A common synthetic approach involves the initial preparation of 4-iodo-2,3-dihydro-1H-indole, followed by its N-protection. The synthesis of 4-iodo-2,3-dihydro-1H-indole can be accomplished through the reduction of 4-iodoindole. The subsequent N-Boc protection of 4-iodo-2,3-dihydro-1H-indole proceeds by reacting it with di-tert-butyl dicarbonate in a suitable solvent system, often in the presence of a base like triethylamine (TEA) or sodium bicarbonate. The reaction is typically performed at room temperature and affords the desired N-Boc protected product in high yield. The use of a base is crucial to neutralize the acidic proton on the nitrogen, thereby enhancing its nucleophilicity.
Alternatively, a catalyst-free approach for N-Boc protection has been described under water-mediated conditions, which presents an environmentally benign option nih.gov. Molecular iodine has also been reported as a catalyst for the N-Boc protection of various amines under solvent-free conditions, offering a mild and efficient protocol organic-chemistry.org.
Table 1: Reaction Conditions for N-Boc Protection of Amines
| Reagents | Base/Catalyst | Solvent | Temperature | Reference |
| Di-tert-butyl dicarbonate | Triethylamine | Tetrahydrofuran (B95107) | Room Temperature | nih.gov |
| Di-tert-butyl dicarbonate | Sodium Bicarbonate | Chloroform/Water | Reflux | nih.gov |
| Di-tert-butyl dicarbonate | None | Water/Acetone | Room Temperature | nih.gov |
| Di-tert-butyl dicarbonate | Iodine (catalytic) | Solvent-free | Room Temperature | organic-chemistry.org |
This table presents various reported conditions for the N-Boc protection of amines, which can be adapted for the synthesis of this compound.
Sequential Synthesis and Protecting Group Compatibility
The sequence of iodination and N-protection is a key aspect of the synthetic design. Two primary sequential routes can be envisioned for the synthesis of this compound:
Iodination followed by N-Boc protection: This is the more common and often more practical approach. It begins with the synthesis of 4-iodoindole, which is then reduced to 4-iodo-2,3-dihydro-1H-indole. The final step is the N-Boc protection of the iodinated indoline. This sequence is generally preferred as the conditions for N-Boc protection are typically mild and compatible with the C-I bond.
N-Boc protection followed by iodination: This route would involve the initial synthesis of 1-Boc-2,3-dihydro-1H-indole, followed by a regioselective iodination at the C4-position. Directing the iodination to the C4-position of the Boc-protected indoline can be challenging due to the electronic effects of the N-Boc group, which may favor substitution at other positions of the benzene ring. However, directed ortho-metalation strategies could potentially be employed to achieve the desired regioselectivity.
The compatibility of the Boc protecting group with the reagents and conditions used in subsequent synthetic steps is a crucial factor. The Boc group is stable to a wide range of nucleophilic and basic conditions, making it suitable for reactions such as Suzuki, Heck, or Sonogashira cross-couplings at the C4-iodo position. The primary incompatibility of the Boc group is with strong acids, which are used for its removal. Therefore, any subsequent reactions should be conducted under neutral or basic conditions to maintain the integrity of the protecting group.
Table 2: Comparison of Synthetic Sequences
| Synthetic Sequence | Advantages | Disadvantages |
| 1. Iodination -> Reduction -> N-Boc Protection | - More established route. - N-Boc protection conditions are generally compatible with the iodo-substituent. | - Requires an additional reduction step. |
| 2. N-Boc Protection -> Iodination | - Potentially shorter synthetic route. | - Regioselective iodination at C4 can be challenging. - Iodination conditions may not be compatible with the Boc group. |
This table outlines the key advantages and disadvantages of the two primary sequential approaches to the synthesis of this compound.
Reactivity and Transformation of 1 Boc 4 Iodo 2,3 Dihydro 1h Indole in Organic Synthesis
Transformations Involving the C4-Iodo Moiety
The electron-rich nature of the indoline (B122111) ring system, combined with the reactivity of the aryl iodide, makes 1-Boc-4-iodo-2,3-dihydro-1H-indole an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental to medicinal chemistry and materials science for constructing molecules with desired pharmacological or physical properties.
Palladium-Catalyzed Cross-Coupling Reactions at C4
Palladium catalysis is a cornerstone of modern synthetic chemistry, offering a powerful means to forge new bonds with high efficiency and selectivity. For substrates like this compound, the C(sp²)–I bond is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that can be intercepted by various coupling partners. The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the conditions of many of these reactions, ensuring the integrity of the indoline nitrogen.
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids and their derivatives. wikipedia.orgdntb.gov.ua The coupling of this compound with various aryl- or vinylboronic acids allows for the synthesis of 4-aryl- and 4-vinyl-indoline derivatives. These products are key substructures in many biologically active compounds. The general reactivity order for the halide is I > Br > Cl > OTf, making the C4-iodo substrate highly reactive.
A typical Suzuki-Miyaura reaction involves a palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, a phosphine (B1218219) ligand to stabilize the palladium center, and a base to facilitate the transmetalation step.
Representative Suzuki-Miyaura Coupling Reaction

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl iodides, which are applicable to this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| PdCl₂ (5) | SPhos (10) | K₂CO₃ (2) | DMF | 120 (MW) | 0.5 | ~90 | walisongo.ac.id |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12-24 | 85-99 | beilstein-journals.org |
| Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₃PO₄ (2) | Toluene | 100 | 16 | >95 | beilstein-journals.org |
| I₂ (20) | None | K₂CO₃ (2) | PEG-400 | 140 | 12 | 90 | nih.gov |
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, creating a new C–C bond. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org For this compound, Heck coupling provides a direct route to 4-alkenyl-indoline derivatives. The reaction typically proceeds with high trans selectivity. organic-chemistry.org Subsequent reactions on other 3-iodoindoles have been shown to proceed smoothly and in good yields. rsc.org
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. researchgate.net Phosphine-free catalyst systems, such as those using Pd(OAc)₂ with a base like NaOAc or Et₃N in a polar aprotic solvent like DMF, are often effective.
Representative Heck Coupling Reaction

Below are typical conditions reported for Heck reactions involving aryl iodides.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ (1) | None | Et₃N (1.5) | DMF | 80 | 12 | High | rsc.org |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | Acetonitrile | 100 | 16 | 70-95 | researchgate.net |
| PdCl₂(PPh₃)₂ (3) | None | NaOAc (2) | NMP | 140 | 24 | ~85 | researchgate.net |
| Pd(L-proline)₂ (5) | None | K₂CO₃ (2) | Water (MW) | 100 | 0.25 | >90 | organic-chemistry.org |
The Sonogashira coupling is the premier method for forming a C(sp²)–C(sp) bond through the reaction of an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This transformation is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction of this compound with various terminal alkynes yields 4-alkynyl-indoline derivatives, which are valuable precursors for synthesizing more complex heterocyclic systems and conjugated materials. Aryl iodides are highly reactive substrates for this coupling, often allowing the reaction to proceed under mild, room-temperature conditions. wikipedia.orgwalisongo.ac.id Copper-free protocols have also been developed to avoid issues with alkyne homocoupling. chemrxiv.orgnih.gov
The mechanism is thought to involve two interconnected catalytic cycles. libretexts.org The palladium cycle mirrors other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. wikipedia.org
Representative Sonogashira Coupling Reaction

The table below outlines common conditions for the Sonogashira coupling of aryl iodides.
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | RT | 5-24 | >90 | rsc.org |
| Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 50 | 16 | ~88 | wikipedia.org |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 1.5 | 80-95 | walisongo.ac.id |
| [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | 2 | ~95 | nih.gov |
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. researchgate.net This reaction is distinguished by the high reactivity and functional group tolerance of the organozinc nucleophiles. organic-chemistry.org For this compound, Negishi coupling with alkyl-, aryl-, or vinylzinc reagents provides a powerful method for C–C bond formation, particularly when other organometallic reagents might fail. The organozinc reagents can be prepared by direct insertion of zinc into an organic halide or by transmetalation from other organometallics. mdpi.com
A highly effective catalyst system for coupling organozinc reagents derived from amino acids with aryl halides is a combination of Pd₂(dba)₃ and a sterically hindered phosphine ligand like SPhos. researchgate.net The reactivity of the aryl halide partner generally follows the order I > Br > Cl. researchgate.net
Representative Negishi Coupling Reaction

The table presents typical conditions for Negishi coupling reactions with aryl iodides.
| Catalyst (mol%) | Ligand (mol%) | Organozinc Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd₂(dba)₃ (0.5-2.5) | SPhos (1-5) | ArZnI | THF/NMP | RT-65 | 16 | 70-95 | researchgate.net |
| Pd(OAc)₂ (5) | P(o-Tol)₃ (10) | ArZnBr | DMF | 50 | 2-4 | Good | researchgate.net |
| Pd₂(dba)₃ (5) | P(2-furyl)₃ (20) | Pyridyl-ZnX | THF | 65 | 16 | 90 | researchgate.net |
| CoBr₂ (10) | None | R-ZnBr | Dioxane | 80 | 16 | 80-99 | organic-chemistry.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically by reacting an aryl halide with an amine in the presence of a base. libretexts.orgwikipedia.org This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. wikipedia.orgwuxiapptec.com Applying this methodology to this compound allows for the direct introduction of primary or secondary amines at the C4 position, affording 4-aminoindoline derivatives.
The reaction mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the C–N coupled product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org The choice of ligand and base is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) and strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) being commonly employed. beilstein-journals.orgnih.gov
Representative Buchwald-Hartwig Amination Reaction

Representative conditions for the Buchwald-Hartwig amination of aryl iodides and bromides are shown below.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd₂(dba)₃ (2) | XPhos (8) | KOt-Bu (1.4) | Toluene | 100 | 20 | 80-95 | beilstein-journals.org |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (1.5) | Toluene | 110 | 24 | 60-98 | nih.gov |
| PEPPSI-IPr (5) | None | NaOt-Bu (2) | Dioxane | 100 | 12 | High | rsc.org |
| Pd(OAc)₂ (2) | XantPhos (4) | DBU (2) | Dioxane | 100 | 16 | 70-92 | chemrxiv.org |
Halogen-Metal Exchange Reactions
The presence of an iodo group on the aromatic ring of this compound makes it a prime candidate for halogen-metal exchange reactions. This process involves the replacement of the iodine atom with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position of the indoline ring.
Lithiation and Subsequent Electrophilic Quenching
Treatment of aryl iodides with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures leads to a rapid iodine-lithium exchange. This generates an aryllithium species that is a potent nucleophile. In the case of this compound, this would result in the formation of 1-Boc-4-lithio-2,3-dihydro-1H-indole. This intermediate can then react with a variety of electrophiles.
While specific studies on the lithiation of this compound are not extensively documented in the literature, the reactivity can be inferred from similar systems. For instance, the regioselective lithiation of N-Boc-protected heterocycles is a well-established synthetic strategy. The lithiated intermediate can be quenched with electrophiles such as aldehydes, ketones, alkyl halides, and carbon dioxide to introduce new carbon-carbon or carbon-heteroatom bonds.
Table 1: Plausible Electrophilic Quenching Reactions of 1-Boc-4-lithio-2,3-dihydro-1H-indole
| Electrophile | Reagent Example | Expected Product |
| Aldehyde | Benzaldehyde | 1-Boc-4-(hydroxy(phenyl)methyl)-2,3-dihydro-1H-indole |
| Ketone | Acetone | 1-Boc-4-(2-hydroxypropan-2-yl)-2,3-dihydro-1H-indole |
| Alkyl Halide | Methyl iodide | 1-Boc-4-methyl-2,3-dihydro-1H-indole |
| Carbon Dioxide | CO₂ (gas) | 1-Boc-2,3-dihydro-1H-indole-4-carboxylic acid |
This table represents expected products based on the general reactivity of aryllithium species and is for illustrative purposes.
Grignard Reagent Formation and Reactivity
An alternative to lithiation is the formation of a Grignard reagent. This is typically achieved by reacting the aryl iodide with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. libretexts.org The resulting organomagnesium compound, 1-Boc-4-(bromomagnesium)-2,3-dihydro-1H-indole, is also a strong nucleophile, though generally less reactive and more selective than its organolithium counterpart.
The formation of Grignard reagents from aryl iodides is a fundamental transformation in organic synthesis. leah4sci.com These reagents readily participate in coupling reactions with various electrophiles. The reactivity of the Grignard reagent derived from this compound would be analogous to other aryl Grignard reagents.
Table 2: Potential Reactions of the Grignard Reagent of this compound
| Reaction Type | Coupling Partner | Catalyst/Reagents | Expected Product Class |
| Cross-Coupling | Aryl halide | Pd catalyst | 4-Aryl-1-Boc-2,3-dihydro-1H-indole |
| Acylation | Acid chloride | - | 4-Acyl-1-Boc-2,3-dihydro-1H-indole |
| Addition | Aldehyde/Ketone | - | 4-(Hydroxyalkyl)-1-Boc-2,3-dihydro-1H-indole |
This table illustrates the potential reactivity based on established Grignard chemistry.
Other Transition Metal-Mediated Functionalizations
The carbon-iodine bond in this compound is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Common examples include the Suzuki, Heck, and Sonogashira couplings.
While specific examples for this compound are not prevalent in the surveyed literature, the reactivity of iodo-indoles and iodo-indolines in such transformations is well-documented. mdpi.com For instance, the Suzuki-Miyaura coupling of bromo- and chloroindazoles with boronic acids has been successfully demonstrated, suggesting that the more reactive iodo-analogue would also be a suitable substrate. nih.gov
Table 3: Overview of Potential Transition Metal-Mediated Couplings
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, base | C-C (sp²-sp²) |
| Heck | Alkene | Pd(OAc)₂, PPh₃, base | C-C (sp²-sp²) |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, base | C-C (sp²-sp) |
| Buchwald-Hartwig | Amine, alcohol, or thiol | Pd catalyst, ligand, base | C-N, C-O, or C-S |
This table provides a summary of plausible cross-coupling reactions based on the known reactivity of aryl iodides.
Transformations Involving the N1-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
Deprotection Methodologies for N1-Boc Group
The removal of the Boc group from the indoline nitrogen is a key step in many synthetic routes, unmasking the secondary amine for further functionalization.
Acid-Mediated Deprotection
The most common method for the deprotection of a Boc group is treatment with a strong acid. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and carbon dioxide.
Commonly used acids for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol (B129727). nih.gov The reaction is typically fast and clean, often proceeding at room temperature. youtube.com
Table 4: Common Reagents for Acid-Mediated Boc Deprotection
| Reagent | Solvent | Typical Conditions |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours |
| Hydrogen chloride (HCl) | 1,4-Dioxane | Room temperature, 1-4 hours |
| Hydrogen chloride (HCl) | Methanol | Room temperature, 1-4 hours |
| Phosphoric acid | Water | Elevated temperature |
This table presents generally applicable conditions for the deprotection of N-Boc groups.
Following deprotection, the resulting 4-iodo-2,3-dihydro-1H-indole can be used in a variety of subsequent reactions, such as N-alkylation, N-acylation, or as a nucleophile in other bond-forming processes.
Other Chemical Deprotection Strategies
While acidic cleavage using reagents like trifluoroacetic acid (TFA) is a standard method for removing the tert-butoxycarbonyl (Boc) protecting group, a variety of alternative chemical strategies have been developed to accommodate sensitive functional groups within a molecule. researchgate.netacs.org These methods offer different levels of selectivity and operate under neutral, basic, or mildly acidic conditions, broadening the synthetic utility of Boc-protected compounds like this compound.
The presence of an electron-withdrawing iodo group on the aromatic ring can influence the rate of deprotection, potentially accelerating cleavage by destabilizing the aryl carbamate. researchgate.net A range of reagents and conditions can be employed, each with specific advantages. For instance, methods using oxalyl chloride in methanol are effective, particularly for N-Boc groups attached to aromatic systems. researchgate.net Metal catalysts, acetyl chloride in methanol, and various concentrations of HCl in organic solvents such as ethyl acetate (B1210297) or dioxane also serve as effective deprotection agents. researchgate.net
Alternative, milder approaches include the use of aqueous phosphoric acid, tin(II) triflate (Sn(OTf)₂), or even thermolysis. researchgate.netorganic-chemistry.org For substrates sensitive to acidic conditions, basic deprotection using reagents like sodium carbonate or fluoride (B91410) sources such as tetrabutylammonium (B224687) fluoride (TBAF) in refluxing THF presents a viable pathway. researchgate.netorganic-chemistry.org
Below is a table summarizing various non-standard deprotection strategies for the N-Boc group, which are applicable to the indoline scaffold.
Table 1: Alternative N-Boc Deprotection Strategies
| Reagent/Condition | Solvent | Temperature | Notes | Citation |
| Oxalyl Chloride | Methanol | Room Temp. | Fast for aromatic systems, especially with electron-withdrawing groups. | researchgate.net |
| Acetyl Chloride | Methanol | - | Alternative to strong acids. | researchgate.net |
| Iodine (catalytic) | Solvent-free | - | Mild, solventless conditions. | researchgate.net |
| Sodium Carbonate | DME | Reflux | Basic deprotection conditions. | researchgate.net |
| Tin(II) Triflate (Sn(OTf)₂) | Dichloromethane | - | Useful for sensitive substrates. | organic-chemistry.org |
| TBAF | THF | Reflux | Basic conditions, suitable for acid-sensitive molecules. | organic-chemistry.org |
| Thermolysis | - | 180 °C | High-temperature, reagent-free cleavage. | organic-chemistry.org |
N-Functionalization Following Deprotection
Once the Boc group is removed to yield 4-iodo-2,3-dihydro-1H-indole, the newly liberated secondary amine is available for a variety of N-functionalization reactions. This step is crucial for building molecular complexity and installing desired pharmacophores or functional handles. Common transformations include N-acylation and N-alkylation.
N-Acylation: The free amine of the indoline can be readily coupled with carboxylic acids to form amides. This reaction typically requires the use of peptide coupling agents to activate the carboxylic acid. A common method involves using activating agents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in combination with hydroxybenzotriazole (B1436442) (HOBt) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). acs.org Another effective reagent for promoting amide bond formation is 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid for subsequent nucleophilic attack by the indoline nitrogen. acs.org
N-Alkylation: The indoline nitrogen can also be functionalized with alkyl groups. One strategy involves the reaction with alkyl halides or sulfonates. For instance, nucleophilic substitution using a pre-formed mesylate (methanesulfonyl-activated alcohol) can be achieved in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. acs.org
Table 2: N-Functionalization Reactions of 4-iodo-2,3-dihydro-1H-indole
| Reaction Type | Reagents | Solvent | Purpose | Citation |
| N-Acylation | Carboxylic Acid, HBTU, HOBt, DIPEA | Dichloromethane | Amide bond formation | acs.org |
| N-Acylation | Carboxylic Acid, CDI | Dichloromethane | Amide bond formation | acs.org |
| N-Alkylation | Alkyl Mesylate, K₂CO₃ | DMF | C-N bond formation (alkylation) | acs.org |
Chemoselective and Regioselective Reactions of the Dihydroindole Core
The 2,3-dihydro-1H-indole (indoline) core of the title compound offers additional sites for chemical modification beyond the nitrogen and the C4-iodo position. The reactivity of the saturated C2 and C3 positions, as well as the potential for aromatization, provides further avenues for synthetic diversification.
Functionalization at C2 and C3 Positions of the Saturated Ring
The saturated heterocyclic ring of the N-Boc-indoline scaffold can undergo functionalization at the C2 and C3 positions, though these reactions are often less straightforward than those on the aromatic ring or the nitrogen atom. The reactivity at these positions is highly dependent on the nature of the N-substituent. The N-acyl group in N-acylindolines, for example, influences the conformation and electronic properties of the adjacent methylene (B1212753) groups. researchgate.net
One approach to functionalize the C2 position is through the formation of an N-acyl-indoline-2-carboxylic acid, which can be achieved through multi-step synthetic sequences often involving cyclization and subsequent reduction. acs.org More direct methods can involve cycloaddition reactions. For example, 1-acetylindoles can undergo a gold-photocatalyzed [2+2] intermolecular cycloaddition to generate cyclobutane-fused indolines, a transformation that directly functionalizes both the C2 and C3 positions.
While direct C-H functionalization of the saturated C2 or C3 positions of a simple N-Boc-indoline is challenging, related transformations starting from indoles can yield C2-functionalized indolines. A notable example is the borane-catalyzed C2-selective reductive allylation of indoles, which produces C2-allylic indolines. This reaction proceeds through the allylation of the indole's imine tautomer, directly installing a functional group at the C2 position during the formation of the indoline ring.
Dearomatization and Aromatization Reactions of the Indoline Ring System
The interconversion between the indoline and indole (B1671886) states represents a powerful tool in synthesis. While the starting compound is already a dihydroindole (an indoline), its aromatization to the corresponding indole is a key transformation.
Aromatization (Dehydrogenation): The conversion of the 2,3-dihydro-1H-indole core to a fully aromatic indole system is an oxidative process. Several methods are available to achieve this dehydrogenation.
Palladium Catalysis: Palladium on carbon (Pd/C) is a classic and effective reagent for the dehydrogenation of indolines to indoles. Other palladium sources, such as palladium dichloride in the presence of a base, have also been successfully employed.
Manganese Dioxide: Activated manganese dioxide (MnO₂) is a widely used oxidant for this purpose. The reaction is typically carried out by refluxing the indoline with MnO₂ in a solvent like benzene (B151609) or toluene.
Photocatalysis: Modern methods include photocatalytic dehydrogenation. For example, a Ni(II)-porphyrin complex can catalyze the conversion of indoline to indole under blue light irradiation in the presence of molecular oxygen as the terminal oxidant.
Other Oxidants: An activated carbon/molecular oxygen system has also been reported for the oxidative aromatization of various heterocycles, including indolines. researchgate.net
The choice of method depends on the substrate's functional group tolerance and the desired reaction scale. The aromatization of this compound would yield 1-Boc-4-iodo-1H-indole, a valuable intermediate for further cross-coupling reactions at the iodine-bearing C4 position.
Dearomatization: The reverse reaction, the dearomatization of an indole to an indoline, is typically a reduction process. While not directly applicable to the starting compound of this article, it is a related transformation of the core ring system. Methods often involve catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) in acidic media.
Applications of 1 Boc 4 Iodo 2,3 Dihydro 1h Indole in Complex Molecule Synthesis
Role in the Total Synthesis of Natural Products
The unique structural features of 1-Boc-4-iodo-2,3-dihydro-1H-indole make it an important precursor in the synthesis of naturally occurring compounds, particularly those containing an indole (B1671886) or related heterocyclic scaffold.
While direct total synthesis of specific indole alkaloids using this compound is not extensively documented in publicly available research, the utility of closely related 4-iodoindoles as synthetic precursors is well-established. For instance, the synthesis of 4-iodoindoles has been shown to be a key step in accessing 3,4-disubstituted indoles, which are core structures in various indole alkaloids. The presence of the iodine atom at the 4-position allows for the introduction of various functional groups through cross-coupling reactions, a common strategy in the assembly of complex alkaloid frameworks. The Boc protecting group on the nitrogen atom of the indoline (B122111) offers stability during these transformations and can be readily removed at a later stage to yield the final natural product or a late-stage intermediate.
The application of this compound extends to the synthesis of a broader range of nitrogen-containing heterocycles with significant biological activities. The reactive nature of the carbon-iodine bond facilitates the construction of fused heterocyclic systems. For example, intramolecular cyclization reactions starting from functionalized 4-iodoindoles can lead to the formation of complex polycyclic structures. The development of efficient methods for the synthesis of such heterocycles is crucial for medicinal chemistry and drug discovery, as these scaffolds are present in numerous therapeutic agents.
Utilization in the Synthesis of Advanced Pharmaceutical Intermediates
This compound is a recognized intermediate in the development of new pharmaceutical agents. Its value lies in its ability to serve as a scaffold for the synthesis of molecules targeting a range of biological pathways. The indoline core is a privileged structure in medicinal chemistry, appearing in many compounds with therapeutic properties.
The synthesis of various indole derivatives with potential anti-cancer, anti-inflammatory, and anti-viral activities often relies on precursors like this compound. For example, the synthesis of indapamide, a diuretic and antihypertensive drug, involves a substituted indoline core. The ability to functionalize the 4-position of the indoline ring via the iodo group provides a powerful tool for structure-activity relationship (SAR) studies, allowing chemists to fine-tune the pharmacological properties of a lead compound.
| Application Area | Example Compound/Class | Significance |
| Pharmaceutical Development | Neurological Disorder Drugs | Serves as a key intermediate in the synthesis of potential new drugs. |
| Organic Synthesis | Complex Molecules | Provides a versatile building block for academic and industrial research. |
| Material Science | Polymers and Coatings | Explored for creating novel materials with specific electronic or optical properties. |
Contribution to the Diversification of Heterocyclic Chemical Libraries
The creation of chemical libraries containing a wide variety of structurally diverse molecules is a cornerstone of modern drug discovery. This compound is an excellent starting material for diversity-oriented synthesis, a strategy aimed at rapidly generating collections of complex and diverse small molecules.
The reactivity of the iodo group allows for the application of various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents at the 4-position of the indoline ring. This enables the generation of a library of analogs from a common intermediate. Furthermore, the indoline ring itself can be subjected to various chemical modifications. For instance, an efficient synthesis of a small library of potentially bioactive 3,4-dihydro-1H-oxazino[4,3-a]indoles has been described, highlighting the potential for creating fused heterocyclic systems. Such libraries are invaluable for high-throughput screening campaigns to identify new drug candidates.
| Synthetic Strategy | Resulting Structures | Importance |
| Cross-Coupling Reactions | 4-Substituted Indolines | Rapid generation of diverse analogs for SAR studies. |
| Intramolecular Cyclizations | Fused Heterocyclic Systems | Access to novel and complex molecular scaffolds. |
| Diversity-Oriented Synthesis | Heterocyclic Chemical Libraries | Facilitates the discovery of new bioactive molecules. |
Advanced Methodologies and Catalytic Strategies in the Chemistry of 1 Boc 4 Iodo 2,3 Dihydro 1h Indole
Contemporary Transition Metal Catalysis for Dihydroindole Derivatization
Transition metal-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides, and 1-Boc-4-iodo-2,3-dihydro-1H-indole is an excellent substrate for such transformations. The electron-rich nature of the dihydropyrrole ring, combined with the reactivity of the carbon-iodine bond, allows for a wide range of derivatization strategies.
In the context of palladium-catalyzed reactions, which are frequently employed for such transformations, the choice of phosphine-based ligands is critical. For instance, bulky, electron-rich phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or adamantyl-based phosphines can enhance the catalytic activity of palladium in Suzuki, Heck, and Sonogashira couplings involving sterically hindered aryl halides. The optimization of catalyst systems also involves screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), bases (e.g., K₂CO₃, Cs₂CO₃, organic amines), and solvent systems to achieve high yields and selectivity.
Recent advancements have also seen the development of N-heterocyclic carbene (NHC) ligands, which have shown remarkable efficacy in stabilizing palladium catalysts, leading to improved performance in cross-coupling reactions. For instance, the use of a rhodium catalyst with a cyclic (alkyl)(amino)carbene (CAAC) ligand has proven effective in the hydrogenation of oxindoles. acs.org
A comparative look at catalyst systems for indole (B1671886) synthesis reveals the versatility of transition metals. mdpi.com Copper, being abundant and less toxic, is a viable option for C-N coupling reactions. mdpi.com Gold nanoparticles have demonstrated recyclability in alkyne hydroamination to form indoles. mdpi.com Ruthenium complexes are known to catalyze the coupling of anilines with diols to produce indole derivatives. mdpi.com
| Catalyst System | Reaction Type | Key Features |
| Pd(OAc)₂ / SPhos | Suzuki Coupling | High efficiency for coupling with boronic acids. |
| PdCl₂(PPh₃)₂ | Heck Coupling | Effective for olefination reactions. |
| CuI / L-proline | Ullmann Condensation | Useful for C-N and C-O bond formation. |
| Rh-CAAC | Hydrogenation | Competent for the hydrogenation of oxindoles. acs.org |
Both homogeneous and heterogeneous catalytic systems have been applied to the synthesis and derivatization of dihydroindoles. Homogeneous catalysts, where the catalyst is in the same phase as the reactants, offer high activity and selectivity due to the well-defined nature of the active species. nih.gov However, the separation of the catalyst from the product can be challenging. chemistryworld.com
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. chemistryworld.com For instance, palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions, including the reduction of indoles to indolines. nih.gov A study on the hydrogenation of unprotected indoles in water using a heterogeneous Pt/C catalyst demonstrated an environmentally friendly approach. nih.gov This method eliminates the need for protecting groups and utilizes a benign solvent, with the catalyst being easily recoverable. nih.gov
The development of catalysts that bridge the gap between homogeneous and heterogeneous systems, such as polymer-supported or silica-immobilized catalysts, is an active area of research. These "heterogenized" homogeneous catalysts aim to combine the high selectivity of homogeneous systems with the practical advantages of heterogeneous ones.
Organocatalysis and Biocatalysis Applications (if applicable to indole/iodine chemistry)
While transition metal catalysis dominates the derivatization of aryl iodides, organocatalysis and biocatalysis are emerging as powerful, complementary strategies. These methods often offer milder reaction conditions and unique selectivity profiles.
Organocatalysis, the use of small organic molecules as catalysts, has seen significant growth. acs.org In the context of indole chemistry, organocatalysts have been used for various transformations, including asymmetric additions and cycloadditions. acs.org For instance, iodine-catalyzed electrophilic substitution of indoles has been developed for the synthesis of diindolylmethanes. beilstein-journals.orgnih.gov This method is characterized by its mild conditions and high yields. beilstein-journals.orgnih.gov Molecular iodine has also been used as a catalyst for the C-3 benzylation of indoles with benzylic alcohols under metal-free conditions. acs.org
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. While specific applications to this compound are not widely reported, the broader field of biocatalysis in indole chemistry is expanding. Enzymes such as monooxygenases, dioxygenases, and peroxidases have the potential to be engineered for the selective functionalization of the indole nucleus.
Electrochemical and Photoredox Catalysis for Mild Transformations
Electrochemical and photoredox catalysis have gained prominence as powerful tools for conducting transformations under mild conditions, often at room temperature. beilstein-journals.org These methods rely on single-electron transfer (SET) processes to generate highly reactive intermediates. beilstein-journals.org
Photoredox catalysis, which utilizes visible light to drive chemical reactions, is particularly well-suited for the functionalization of aryl halides. beilstein-journals.org Ruthenium and iridium-based photocatalysts are commonly used to generate aryl radicals from aryl iodides, which can then participate in a variety of bond-forming reactions. This approach avoids the need for high temperatures and strong bases often required in traditional cross-coupling reactions.
Electrochemical synthesis offers another avenue for mild transformations. By applying an electrical potential, redox reactions can be precisely controlled without the need for chemical oxidants or reductants. This can lead to cleaner reaction profiles and improved atom economy. For instance, the anodic oxidation of 4-iodoanisole (B42571) can generate a hypervalent iodine(III) catalyst in situ for the oxidation of sulfides. rsc.org
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of pharmaceutical intermediates and other fine chemicals. nih.govuc.ptnih.gov These advantages include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. almacgroup.com
The synthesis of indole derivatives has been successfully translated to flow chemistry systems. nih.gov For example, the Fischer indole synthesis, a classic method for preparing indoles, has been adapted to continuous flow conditions, allowing for higher temperatures and pressures to be safely employed, leading to significantly reduced reaction times. nih.gov The modular nature of flow chemistry setups also allows for the integration of multiple reaction steps, purification, and analysis in a single, continuous process. uc.pt This approach is particularly attractive for the multi-step synthesis of complex molecules derived from this compound.
Green Chemistry Principles in Synthetic Route Design and Optimization
The principles of green chemistry are increasingly being integrated into the design and optimization of synthetic routes. researchgate.net This involves considering factors such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction. researchgate.net
In the context of this compound chemistry, several of the advanced methodologies discussed above align with green chemistry principles. For example, the use of catalytic methods, whether transition metal-based, organocatalytic, or biocatalytic, is inherently greener than stoichiometric reactions. The development of reactions in environmentally benign solvents like water or the use of solvent-free conditions further enhances the green credentials of a synthetic route. nih.gov
Flow chemistry also contributes to greener synthesis by improving energy efficiency, minimizing waste, and allowing for the safe use of otherwise hazardous reagents in small, controlled quantities. nih.gov The optimization of synthetic routes to minimize the number of steps, particularly protection and deprotection sequences, is another key aspect of green chemistry that is relevant to the derivatization of this compound.
Mechanistic Studies of Reactions Involving 1 Boc 4 Iodo 2,3 Dihydro 1h Indole
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of 1-Boc-4-iodo-2,3-dihydro-1H-indole are largely dictated by the electronic nature of the indole (B1671886) core and the influence of the N-Boc protecting group and the C4-iodo substituent. The 2,3-dihydro-1H-indole, or indoline (B122111), scaffold is an electron-rich aromatic system, predisposing it to electrophilic substitution reactions. However, the specific substitution pattern of this compound introduces a nuanced reactivity profile.
One of the primary reaction pathways for indoles is electrophilic substitution, typically occurring at the C3 position due to the high electron density at this site. However, in this compound, the C3 position is saturated. Reactions, therefore, tend to occur on the benzene (B151609) ring or involve the functional groups present.
A key reaction pathway for this compound is the functionalization at the C4 position, often through cross-coupling reactions where the iodine atom acts as a leaving group. For instance, in palladium-catalyzed C4-arylation reactions of indoles, a proposed mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by C-H activation at the C4 position of the indole and subsequent reductive elimination to form the C-C bond. nih.gov
Furthermore, domino reactions involving 4-substituted indoles have been reported. For example, a domino Friedel–Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene proceeds through a nucleophilic attack of the indole on the nitroalkene. nih.gov This is followed by a series of steps leading to a ring-fused product. The specific intermediates in such reactions are often transient and can be challenging to isolate but can be studied using computational methods.
The N-Boc protecting group also plays a significant role in modulating the reactivity. It can be removed under acidic conditions, and the mechanism of this deprotection has been studied. nih.govscribd.comresearchgate.net The reaction is believed to proceed through protonation of the Boc group, followed by fragmentation to release the free amine, isobutylene, and carbon dioxide. researchgate.net
Computational Chemistry and Theoretical Investigations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like this compound.
Density Functional Theory (DFT) Studies of Transition States
DFT calculations are frequently employed to model the transition states of reactions involving indole derivatives. By calculating the energy barriers associated with different potential reaction pathways, researchers can predict the most likely mechanism. For instance, in a study on the cycloaddition of N-aryl enaminones to form indoles, DFT computations were used to explore various reaction pathways and identify the operative mechanism by comparing the activation energies of the transition states. researchgate.net Similarly, DFT calculations have been used to investigate the stereodetermining step in organocatalytic reactions of 4-substituted indoles, revealing the role of the catalyst in stabilizing the transition state. nih.gov
For this compound, DFT studies could be used to model the transition states of various reactions, such as palladium-catalyzed cross-coupling reactions at the C4 position or the acid-catalyzed deprotection of the N-Boc group. These calculations would provide valuable insights into the geometry and energetics of the transition states, helping to rationalize observed product distributions and reaction rates.
Analysis of Electronic Structure and Reactivity
The electronic structure of this compound, as determined by computational methods, governs its reactivity. DFT can be used to calculate various electronic properties, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These properties help in identifying the nucleophilic and electrophilic sites within the molecule.
For example, DFT analysis of substituted indoles has been used to understand their reactivity in various transformations. rsc.orgniscpr.res.inrsc.org The calculated HOMO-LUMO energy gap can provide an indication of the molecule's kinetic stability. niscpr.res.inrsc.org In the case of this compound, the electron-withdrawing nature of the iodine atom and the electronic influence of the Boc group would significantly affect the electron distribution in the indole ring, which can be precisely mapped using DFT. This information is crucial for predicting the regioselectivity of electrophilic aromatic substitution reactions and the feasibility of various nucleophilic and electrophilic attacks.
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide quantitative information about reaction rates and how they are affected by various factors such as reactant concentrations, temperature, and the presence of catalysts. This data is essential for understanding the reaction mechanism at a molecular level.
A notable example of kinetic studies on a related system is the investigation of the acid-catalyzed deprotection of N-Boc protected amines. nih.govscribd.comresearchgate.net These studies have revealed that the reaction rate can exhibit a second-order dependence on the acid concentration, suggesting a mechanism involving two molecules of acid in the rate-determining step. nih.govscribd.comresearchgate.net Such kinetic analyses for reactions of this compound would be invaluable for elucidating the finer details of their mechanisms.
The following table outlines the key parameters typically determined in kinetic studies:
| Parameter | Description | Method of Determination |
| Rate Law | An equation that relates the reaction rate to the concentrations of reactants. | Method of initial rates, integrated rate laws. |
| Rate Constant (k) | A proportionality constant in the rate law that is specific to a particular reaction at a given temperature. | Determined from the slope of a plot of concentration versus time (depending on the order of the reaction). |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |
| Reaction Order | The exponent of the concentration of a species in the rate law. | Determined experimentally by varying the concentration of one reactant while keeping others constant. |
Role of Catalysts and Additives in Reaction Mechanism and Selectivity
Catalysts and additives can profoundly influence the mechanism and selectivity of reactions involving this compound by providing alternative, lower-energy reaction pathways.
Palladium catalysts are widely used in cross-coupling reactions to functionalize the C4 position of the indole ring. In C4-arylation reactions, for example, the choice of palladium catalyst and ligands can influence the efficiency and selectivity of the reaction. nih.gov The proposed catalytic cycle often involves a Pd(I)-Pd(II) or a Pd(0)-Pd(II) manifold, depending on the reaction conditions and additives. nih.gov The acid additive can also play a crucial role in tuning the catalytic pathway. nih.gov
Iodine itself can act as a catalyst in certain reactions of indoles. For instance, iodine-catalyzed electrophilic substitution of indoles has been used for the synthesis of diindolylmethanes. nih.gov In these reactions, iodine is believed to act as a Lewis acid, activating the electrophile. Iodine-mediated reactions can also be involved in the construction of more complex heterocyclic systems from indole precursors. rsc.orgresearchgate.netresearchgate.net
Additives such as bases or drying agents can also have a significant impact. In a consecutive four-component synthesis of 3-iodoindoles, a base was used to facilitate the cyclization and subsequent iodination steps. nih.gov The choice of base can affect the reaction outcome and yield.
The table below summarizes the roles of common catalysts and additives in reactions of indole derivatives:
| Catalyst/Additive | Role in Reaction Mechanism | Example Reaction |
| Palladium Complexes | Facilitate cross-coupling reactions via oxidative addition and reductive elimination cycles. | C4-arylation of indoles. nih.gov |
| Copper Salts | Can catalyze C-N bond formation and other coupling reactions. | Copper-catalyzed synthesis of indoles. researchgate.net |
| Brønsted/Lewis Acids | Activate electrophiles, catalyze cyclization reactions, and facilitate protecting group removal. | Acid-catalyzed deprotection of N-Boc group. nih.govscribd.comresearchgate.net |
| Iodine | Acts as a Lewis acid catalyst or a mediator in electrophilic substitution and cyclization reactions. | Iodine-catalyzed synthesis of diindolylmethanes. nih.gov |
| Bases | Promote deprotonation, facilitate elimination reactions, and can be crucial for catalyst regeneration. | Base-catalyzed cyclization in indole synthesis. nih.gov |
Future Directions and Emerging Research Trends in the Chemistry of 1 Boc 4 Iodo 2,3 Dihydro 1h Indole
Development of Novel Regio- and Stereoselective Transformations
The presence of multiple reaction sites in 1-Boc-4-iodo-2,3-dihydro-1H-indole, including the C-I bond, various C-H bonds, and the chiral center that can be introduced at C2 or C3, makes the development of regio- and stereoselective transformations a primary focus of future research. The ability to selectively functionalize one position over another is crucial for the efficient synthesis of target molecules with well-defined three-dimensional structures.
Future efforts will likely concentrate on leveraging the existing iodo group for a variety of cross-coupling reactions. While Suzuki, Sonogashira, and Heck couplings are established methods, the development of novel catalytic systems that offer higher yields, broader substrate scope, and enhanced stereocontrol will be a continuing trend. For instance, the use of tailored ligands for palladium or copper catalysts could enable previously challenging cross-coupling reactions, even with sterically hindered partners.
Furthermore, the diastereoselective functionalization of the indoline (B122111) ring is a burgeoning area. Research into reactions that can set the stereochemistry at the C2 and C3 positions relative to each other and to substituents on the aromatic ring will be of paramount importance. This could involve the use of chiral catalysts or auxiliaries to control the facial selectivity of incoming reagents. A notable example is the domino Friedel–Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene, catalyzed by BINOL-derived phosphoric acid catalysts, which delivers 3,4-ring-fused indolines with high diastereo- and enantioselectivities. nih.gov Adapting such methodologies to the this compound framework could provide access to a rich library of complex polycyclic structures.
Table 1: Examples of Regio- and Stereoselective Reactions on Indole (B1671886)/Indoline Scaffolds
| Reaction Type | Catalyst/Reagent | Substrate Scope | Selectivity | Reference |
| Domino Friedel–Crafts/nitro-Michael | BINOL-derived phosphoric acid | 4-Substituted indoles, nitroethene | High diastereo- and enantioselectivity | nih.gov |
| Intramolecular [4 + 2] Cycloaddition | Heat | Ynamides and conjugated enynes | Access to C-4 substituted indolines | nih.gov |
| Asymmetric Hydrogenation | Chiral Ir-catalyst | 2-substituted and 2,3-disubstituted indoles | Excellent enantioselectivities | sci-hub.ru |
| Diastereoselective [3+2] Cycloaddition | Transition metal-free | Tryptamine-derived isocyanide and ynone | Excellent diastereoselectivity | rsc.org |
Integration into Multicomponent Reactions for Enhanced Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their atom economy and operational simplicity. nih.govnih.gov The integration of this compound into MCRs represents a significant opportunity to rapidly generate molecular diversity.
Future research will likely focus on designing novel MCRs that incorporate this functionalized indoline as a key building block. The iodo group can serve as a handle for subsequent transformations within the MCR cascade or as a precursor for in-situ generated reactive intermediates. For example, a palladium-catalyzed MCR could involve the initial oxidative addition of the C-I bond, followed by the sequential insertion of other components like carbon monoxide, alkynes, or alkenes.
The development of MCRs that simultaneously construct multiple rings and introduce several points of diversity around the indoline core is a particularly exciting prospect. A copper-catalyzed three-component reaction of 2-iodobenzamides, terminal alkynes, and pyrrole (B145914) or indole derivatives to form 3,3-disubstituted isoindolinone derivatives highlights the potential for creating quaternary centers in a single step. beilstein-journals.org Exploring similar strategies with this compound could lead to the discovery of novel heterocyclic scaffolds with potential biological activity.
Exploration of New Functionalization Strategies at Unactivated Positions
The direct functionalization of otherwise unreactive C-H bonds is a transformative approach in organic synthesis, offering a more atom- and step-economical way to modify molecular scaffolds. rsc.org For this compound, the exploration of C-H functionalization at positions other than the iodinated C4 is a key area for future research.
The development of new directing groups or the use of the existing Boc group to control the regioselectivity of C-H activation is a promising avenue. While the Boc group is primarily a protecting group, its steric and electronic properties can influence the reactivity of nearby C-H bonds. Recent studies have demonstrated the use of palladium and S,O-ligand catalysis for the selective C5-olefination of indolines. acs.orgnih.gov Applying and refining such methods for this compound could enable selective functionalization at the C5, C6, and C7 positions.
Furthermore, radical-based C-H functionalization methods are gaining prominence. These reactions can often access positions that are difficult to reach with traditional transition metal-catalyzed approaches. rsc.org Investigating radical translocation or photocatalyzed reactions on the this compound scaffold could unlock new pathways for the introduction of a wide range of functional groups at previously unactivated sites. Theoretical studies on the regioselective C-H cyanation of indoline have shown that the hybridization of the C-H bond plays a crucial role, suggesting that computational chemistry could guide the development of new functionalization strategies. nih.gov
Table 2: C-H Functionalization Strategies for Indoline Scaffolds
| Position | Reaction Type | Catalyst/Method | Key Feature | Reference |
| C5 | Olefination | Pd/S,O-ligand catalysis | Directing-group-free | acs.orgnih.gov |
| C7 | Annulation | Rh(III)-catalysis | Access to 1,7-fused indolines | bohrium.com |
| C2 | Arylation | Palladium catalysis with carbonyl directing group | Domino C4-arylation/3,2-carbonyl migration | nih.gov |
| C2 | Radical Activation | Radical translocation | Dictated by C3 substitution | rsc.org |
Sustainable Synthetic Approaches and Waste Minimization
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the chemistry of this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly processes. This includes the use of greener solvents, the reduction of waste, and the development of catalytic rather than stoichiometric reactions.
A key focus will be on the development of catalytic cycles that minimize the use of heavy metals or employ more abundant and less toxic metals like iron. nankai.edu.cn Furthermore, the development of photocatalyzed reactions that utilize visible light as a renewable energy source is a rapidly growing area. acs.org Applying photocatalysis to the synthesis and functionalization of this compound could lead to milder reaction conditions and reduced energy consumption.
Waste minimization can also be achieved through the design of cascade or domino reactions, which reduce the number of workup and purification steps. nih.govlongdom.org By combining multiple transformations into a single pot, these reactions inherently generate less solvent and chromatographic waste. Future research will aim to design elegant cascade sequences starting from or incorporating this compound to build molecular complexity in a more sustainable manner.
Synergistic Catalysis and Cascade Reactions
Synergistic catalysis, where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, offers a powerful approach to unlock new reactivity. This concept is expected to play a significant role in the future chemistry of this compound.
For instance, the combination of a transition metal catalyst to activate the C-I bond and an organocatalyst to control stereochemistry could enable highly selective and enantioselective transformations. Similarly, photoredox catalysis could be combined with transition metal or enzyme catalysis to facilitate novel bond formations under mild conditions.
Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are another area of immense potential. rsc.org The strategic placement of the iodo group and the Boc protecting group in this compound makes it an ideal substrate for designing novel cascade sequences. For example, a palladium-catalyzed reaction could initiate a cascade involving carbene insertion and cyclization to rapidly construct complex polycyclic indole and quinoline (B57606) derivatives. rsc.org The development of such reactions will not only enhance synthetic efficiency but also provide access to previously unattainable molecular architectures.
Q & A
Basic Questions
Q. What are the key synthetic routes for preparing 1-Boc-4-iodo-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?
- The compound is typically synthesized via iodination of a Boc-protected indoline precursor. A common approach involves using CuI as a catalyst in polar aprotic solvents like DMF or PEG-400 under mild temperatures (e.g., room temperature for 48 hours). Post-reaction purification employs column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 ratio) . Optimization may include varying solvent systems (e.g., PEG-400 for greener chemistry), adjusting reaction time, or exploring alternative catalysts (e.g., Pd-based systems) to improve yields, which are often low (~20–32% in analogous indole syntheses) .
Q. How can NMR spectroscopy confirm the structure of this compound?
- Key diagnostic signals in NMR include:
- Boc group : A singlet at δ ~1.4 ppm for the tert-butyl group.
- Indoline ring protons : Multiples in δ 6.5–7.6 ppm, with specific coupling patterns (e.g., doublets for aromatic protons adjacent to iodine).
- Iodo-substitution effects : Deshielding of nearby protons due to the electronegative iodine atom .
- NMR should show a carbonyl signal at ~150 ppm for the Boc group and distinct aromatic carbons influenced by iodine’s inductive effect .
Q. What purification methods are effective for isolating this compound?
- Column chromatography with silica gel and ethyl acetate/hexane eluents is standard. For polar byproducts, reverse-phase HPLC or recrystallization (e.g., using ethanol/water) may enhance purity. TLC monitoring (Rf ~0.42–0.50 in ethyl acetate/hexane) ensures consistent separation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
- Single-crystal X-ray diffraction using SHELXL or OLEX2 is critical. For example, monoclinic crystal systems (space group ) with unit cell parameters , and are typical for dihydroindole derivatives. Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize the Boc group’s orientation . Data collection with CuKα radiation (λ = 1.54178 Å) and refinement using SHELXL2014/7 can achieve R-factors < 0.05 .
Q. What experimental and computational strategies address contradictions in reported synthetic yields for similar indole derivatives?
- Contradictions may arise from solvent purity, trace moisture, or catalyst loading. Systematic DoE (Design of Experiments) can isolate critical factors (e.g., solvent ratio, temperature). Computational tools (e.g., DFT) model reaction pathways to identify rate-limiting steps, such as iodination efficiency or Boc deprotection side reactions. For example, PEG-400’s high polarity may stabilize intermediates, while DMF accelerates CuI-mediated coupling .
Q. How can HRMS and isotopic labeling validate mechanistic hypotheses in the iodination of Boc-protected indolines?
- HRMS (e.g., FAB-HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 349.1659–349.1671 for analogous compounds) and detects halogen isotopic patterns (e.g., ). -labeling at the Boc carbonyl or indoline C4 position tracks iodine incorporation kinetics via LC-MS/MS .
Q. What are the challenges in functionalizing this compound for cross-coupling reactions?
- The Boc group’s steric bulk may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:
- Protecting group modulation : Switching Boc to smaller groups (e.g., acetyl) temporarily.
- Directed ortho-metalation : Using iodine as a directing group for C–H activation.
- Microwave-assisted synthesis : Enhancing reaction rates and reducing decomposition .
Methodological Notes
- Crystallography : Use SHELXL for refinement and Mercury/ORTEP-3 for visualization .
- Spectral Analysis : Compare NMR shifts with structurally validated analogs (e.g., 4-methoxyindole derivatives) .
- Yield Optimization : Prioritize anhydrous conditions and inert atmospheres to mitigate side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
